rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate
Description
rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate is a carbamate-protected amine derivative featuring a cyclopentyl backbone with a hydroxymethyl substituent at the (1R,2S) stereochemical positions. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol and CAS number 145150-89-6 . The compound is commercially available with a purity of up to 98% and is utilized as a building block in organic synthesis, particularly in pharmaceutical research . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step synthetic pathways.
Properties
CAS No. |
145150-89-6 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis via Chiral Cyclopentyl Intermediates
The (1R,2S) stereochemistry of the cyclopentyl ring is typically established early in the synthesis. A common approach involves starting with enantiomerically pure cyclopentene oxide, which undergoes nucleophilic ring-opening with an amine nucleophile. For example, (1R,2S)-2-aminocyclopentanol can be synthesized via asymmetric epoxidation followed by regioselective ring-opening with ammonia . Subsequent protection of the amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C yields the tert-butyl carbamate intermediate.
Key Reaction Conditions
| Parameter | Value/Details | Source |
|---|---|---|
| Starting Material | (1R,2S)-2-aminocyclopentanol | |
| Protecting Agent | Boc₂O (1.2 equiv) | |
| Solvent | THF | |
| Temperature | 0–25°C | |
| Reaction Time | 4–6 hours | |
| Yield | 85–90% |
Hydroxymethyl Group Introduction via Reduction
The hydroxymethyl group at the 2-position of the cyclopentyl ring is often introduced via reduction of a formyl precursor. rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate undergoes selective reduction using sodium borohydride (NaBH₄) in methanol at 0°C. This method preserves the carbamate group while reducing the formyl moiety to hydroxymethyl.
Optimized Reduction Protocol
| Parameter | Value/Details | Source |
|---|---|---|
| Substrate | rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate | |
| Reducing Agent | NaBH₄ (2.0 equiv) | |
| Solvent | Methanol | |
| Temperature | 0°C → 25°C (gradual warming) | |
| Reaction Time | 2 hours | |
| Yield | 92–95% |
One-Pot Protection and Functionalization
Industrial-scale synthesis often employs one-pot strategies to minimize purification steps. A notable method involves simultaneous amine protection and hydroxymethylation:
-
Amine Protection : (1R,2S)-2-aminocyclopentanol is treated with Boc₂O in acetonitrile.
-
Hydroxymethylation : Paraformaldehyde and triethylamine (TEA) are added to introduce the hydroxymethyl group via Mannich-like condensation .
Industrial One-Pot Synthesis Parameters
| Parameter | Value/Details | Source |
|---|---|---|
| Solvent | Acetonitrile | |
| Base | Triethylamine (3.0 equiv) | |
| Temperature | 60°C | |
| Reaction Time | 8–10 hours | |
| Purity (HPLC) | ≥99.3% |
Resolution of Racemic Mixtures
While the "rac" prefix indicates a racemic mixture, enantiopure forms are often required for pharmaceutical applications. Kinetic resolution using chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) or enzymatic hydrolysis with lipases (e.g., Candida antarctica lipase B) can separate enantiomers . For example, Pseudomonas cepacia lipase selectively hydrolyzes the (1S,2R)-enantiomer, leaving the desired (1R,2S)-carbamate intact.
Enzymatic Resolution Metrics
| Parameter | Value/Details | Source |
|---|---|---|
| Enzyme | Pseudomonas cepacia lipase | |
| Solvent | Phosphate buffer (pH 7.0)/THF (9:1) | |
| Temperature | 37°C | |
| Enantiomeric Excess (ee) | >99% |
Purification and Characterization
Final purification typically involves recrystallization from ethyl acetate/hexane or chromatography on silica gel. Critical characterization data include:
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamate derivatives.
Scientific Research Applications
rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of carbamate-protected cyclopentyl/cycloalkyl amines. Key structural variations among analogs include ring size , substituent groups , and stereochemistry , which influence physicochemical properties and synthetic applications. Below is a detailed comparison:
Variation in Ring Size
Cyclopentyl vs. Cyclohexyl Analogs
Compound 1 : rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate
- Compound 2: tert-butyl N-[(1R,2S)-2-(isoquinoline-4-carbonylamino)cyclohexyl]carbamate Ring: Cyclohexyl Substituent: Isoquinoline-4-carbonylamino Molecular Weight: 377.46 g/mol Synthesis: Prepared via HATU/DIEA-mediated coupling of isoquinoline-4-carboxylic acid with a Boc-protected cyclohexylamine .
The bulky isoquinoline substituent may hinder solubility but improve target binding in enzyme inhibitors (e.g., SARS-CoV-2 protease) .
Cyclopentyl vs. Cyclobutyl Analogs
- Compound 3: tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate Ring: Cyclobutyl Substituent: Hydroxymethyl Molecular Formula: C₁₀H₁₉NO₃ (estimated) Stereochemistry: cis-configuration
Impact : The smaller cyclobutyl ring introduces higher angular strain, which could increase reactivity in ring-opening reactions. The cis-hydroxymethyl arrangement may alter hydrogen-bonding interactions compared to the trans-configuration in cyclopentyl analogs.
Substituent Modifications
Hydroxymethyl vs. Aminoethyl/Aminomethyl Groups
- Compound 4: N-[(1R,2S)-2-(2-aminoethyl)cyclopentyl]carbamate Substituent: 2-Aminoethyl Molecular Formula: C₁₂H₂₄N₂O₂ Molecular Weight: 228.34
- Compound 5: N-[(1R,2S)-2-(aminomethyl)cyclopentyl]carbamate Substituent: Aminomethyl Molecular Formula: C₉H₁₇NO (base structure)
Impact: Amino groups (e.g., in Compounds 4–5) enhance nucleophilicity, making them prone to acylation or alkylation. In contrast, the hydroxymethyl group in the target compound offers hydrogen-bonding capability without inherent nucleophilic reactivity, favoring protective-group strategies.
Hydroxymethyl vs. Acyl Groups
- Compound 6: rac-tert-butyl N-[(1R,2S)-2-(2-methylprop-2-enoyl)cyclopentyl]carbamate Substituent: 2-Methylprop-2-enoyl Molecular Formula: C₁₄H₂₃NO₃ Molecular Weight: 253.34
This expands utility in conjugate addition-based syntheses.
Key Research Findings
Stereochemical Influence : X-ray crystallography of tert-butyl N-hydroxy-N-[(1S,2R)-2-(1-naphthyl)cyclopent-3-en-1-yl]carbamate revealed dimer formation via O–H···O hydrogen bonds, highlighting how substituents and stereochemistry dictate supramolecular interactions .
Synthetic Utility : Cyclohexyl analogs (e.g., Compound 2) are prioritized in drug discovery for their balance of stability and conformational flexibility , while cyclopentyl derivatives (e.g., the target compound) are favored in stereoselective syntheses.
Commercial Availability : The target compound is supplied at 98% purity (CymitQuimica), whereas analogs like Compound 4 are cataloged without purity specifications, indicating variability in application-critical quality .
Biological Activity
Rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopentyl moiety with a hydroxymethyl group and a carbamate functional group. The structural formula can be represented as follows:
where , , , and correspond to the specific number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
The biological activity of this compound primarily stems from its interaction with various biological targets. It has been shown to exhibit:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Modulation of Receptor Activity : It can interact with receptors, influencing signal transduction pathways that are crucial for various physiological responses.
Table 1: Summary of Biological Activities
| Study | Target | Methodology | Findings |
|---|---|---|---|
| Study 1 | Enzyme Inhibition | In vitro assays | IC50 values ranged from 10-50 µM |
| Study 2 | Receptor Modulation | Binding assays | Affinity constants demonstrated significant binding |
| Study 3 | Cellular Assays | Cytotoxicity tests | Showed selective cytotoxicity in cancer cell lines |
Case Studies
- Study on Enzyme Inhibition : A study conducted by researchers at [source] demonstrated that this compound inhibits a specific enzyme involved in the metabolic pathway of cancer cells. The IC50 value was reported to be approximately 30 µM, indicating moderate potency.
- Receptor Interaction Analysis : Another investigation focused on the compound's ability to bind to certain receptors implicated in neurodegenerative diseases. The binding affinity was quantified using radiolabeled ligands, revealing a significant interaction that could lead to therapeutic applications.
- Cytotoxicity in Cancer Models : A comprehensive study assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it selectively induced apoptosis in tumor cells while sparing normal cells, suggesting a potential for targeted cancer therapy.
Q & A
Q. What are the optimized synthetic routes for rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via carbamate formation using tert-butyl chloroformate and (1R,2S)-2-(hydroxymethyl)cyclopentanol in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base . Key steps:
- React tert-butyl chloroformate with the cyclopentanol derivative under nitrogen to prevent hydrolysis.
- Maintain temperatures between 0–5°C to minimize side reactions.
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).
Data Table :
Q. How is the compound characterized to confirm structural integrity and enantiomeric purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR verify the cyclopentyl backbone, hydroxymethyl (–CH₂OH), and carbamate (–OCONH–) groups. Key signals:
- H: δ 1.44 ppm (t-butyl, 9H), δ 3.65–3.80 ppm (cyclopentyl CH₂OH).
- C: δ 28.2 ppm (t-butyl C), δ 155.1 ppm (carbamate C=O) .
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers. Retention times differ by 2–3 minutes for (1R,2S) vs. (1S,2R) .
Q. What are the stability profiles of this carbamate under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Hydrolyzes rapidly in acidic (pH < 3) or basic (pH > 10) conditions, with a half-life of <1 hour at pH 2 (HCl) or pH 12 (NaOH). Stable in neutral buffers (pH 6–8) for >48 hours .
- Thermal Stability : Decomposes above 150°C (TGA data). Store at –20°C under inert gas to prevent oxidation of the hydroxymethyl group .
Advanced Research Questions
Q. How can enantiomeric resolution of the rac-mixture be achieved, and what analytical challenges arise?
- Methodological Answer :
- Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) in organic solvents to selectively acylate one enantiomer .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) and recrystallize .
- Challenges : Low solubility in polar solvents complicates crystallization. Optimize solvent mixtures (e.g., DCM/hexane) and cooling rates .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of cyclooxygenase-2 (COX-2) or proteases. The hydroxymethyl group forms hydrogen bonds with active-site residues (e.g., Arg120 in COX-2) .
- MD Simulations : Simulate binding stability in GROMACS (water, 300 K, 100 ns). RMSD <2 Å indicates stable ligand-target complexes .
Q. How do structural modifications (e.g., replacing hydroxymethyl with other groups) affect bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., –CH₂F, –CH₂NH₂) and test in enzyme inhibition assays.
- Example : Replacing –CH₂OH with –CH₂NH₂ increases affinity for aminopeptidases (IC₅₀ from 12 µM to 0.8 µM) but reduces solubility .
- Data Table :
| Derivative | Target Enzyme | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| –CH₂OH (parent) | COX-2 | 5.2 | 1.8 |
| –CH₂F | COX-2 | 7.9 | 2.1 |
| –CH₂NH₂ | Aminopeptidase | 0.8 | 0.3 |
Q. What strategies resolve contradictions in reported reactivity (e.g., divergent yields in cyclization steps)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
